molecular formula C19H24FN3O5S2 B2620572 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide CAS No. 899725-83-8

3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide

Cat. No.: B2620572
CAS No.: 899725-83-8
M. Wt: 457.54
InChI Key: PYJXLGMVLHNZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorophenyl group and multiple sulfonamido groups. Its synthesis and reactivity make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzenesulfonamido derivative, followed by the introduction of the fluorophenyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions may vary, but they generally involve controlled temperatures and the use of catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve yield. Additionally, purification techniques like chromatography and crystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired outcome. For example, oxidation reactions may require elevated temperatures, while reduction reactions are often carried out at room temperature.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, blocking its activity and preventing the formation of certain products. Alternatively, it may interact with receptors on cell surfaces, triggering signaling pathways that result in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N-(4-fluorophenyl)propanamide include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both sulfonamido and fluorophenyl groups enhances its reactivity and potential therapeutic applications, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O5S2/c1-13-11-14(2)18(12-17(13)23(3)29(4,25)26)30(27,28)21-10-9-19(24)22-16-7-5-15(20)6-8-16/h5-8,11-12,21H,9-10H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJXLGMVLHNZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)NC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.